L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine
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Overview
Description
L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine is a pentapeptide composed of the amino acids L-histidine, L-threonine, L-cysteine, and L-lysine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, the cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residues may participate in metal ion binding, affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and anti-aging.
L-Histidyl-L-lysine: A dipeptide with potential therapeutic applications.
Uniqueness
L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of cysteine allows for disulfide bond formation, while the histidine residues enable metal ion binding, making it a versatile compound for various applications.
Properties
CAS No. |
915775-33-6 |
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Molecular Formula |
C25H40N10O7S |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H40N10O7S/c1-13(36)20(24(40)34-19(10-43)23(39)32-17(25(41)42)4-2-3-5-26)35-22(38)18(7-15-9-29-12-31-15)33-21(37)16(27)6-14-8-28-11-30-14/h8-9,11-13,16-20,36,43H,2-7,10,26-27H2,1H3,(H,28,30)(H,29,31)(H,32,39)(H,33,37)(H,34,40)(H,35,38)(H,41,42)/t13-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
PCNFMSNIEKKMJI-MZGCJMJGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N)O |
Origin of Product |
United States |
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